Methyl 4-amino-5-methyl-2-nitrobenzoate

Medicinal Chemistry Physicochemical Properties Isomer Differentiation

Avoid isomer contamination that derails SAR studies. This specific 4-amino-5-methyl-2-nitro substitution pattern is critical for biological activity, where generic nitrobenzoate isomers cause target affinity loss. Secure this validated intermediate for your next campaign. - NOS Inhibitor Potency: The 5-methyl group is essential for maximal enzyme inhibition. - Reliable Supply: Synthesized via a high-yielding adapted Vilsmeier route, mitigating scale-up risks. - Tool Compound: Known porcine carboxylesterase inhibitor (IC50 = 473 nM) for functional assays.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B12465728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-5-methyl-2-nitrobenzoate
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,10H2,1-2H3
InChIKeySSSVKABSHKQZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-5-methyl-2-nitrobenzoate: Core Intermediate for Synthesis & Inhibition


Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS 2091536-65-9) is a polysubstituted aromatic ester characterized by the ortho-relationship of its amino and nitro groups and a 5-methyl substituent . With a molecular weight of 210.19 g/mol , this compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. Its structural features position it uniquely within the class of nitrobenzoate derivatives, making it a valuable scaffold for structure-activity relationship (SAR) studies and a key building block for generating libraries of bioactive molecules .

Methyl 4-amino-5-methyl-2-nitrobenzoate: No Generic Substitution


Generic substitution among methyl nitrobenzoate isomers is chemically unviable due to significant divergences in electronic properties and biological activity arising from subtle positional variations. The precise 4-amino-5-methyl-2-nitro substitution pattern on the benzene ring dictates specific reactivity and interaction with biological targets, as evidenced by studies showing that the position of nitro and amino groups critically influences enzyme inhibition potency [1]. Consequently, using a closely related isomer, such as methyl 4-amino-2-methyl-5-nitrobenzoate or methyl 4-amino-2-nitrobenzoate, without rigorous validation can lead to experimental failure, incorrect SAR conclusions, or failed synthetic pathways due to altered regioselectivity and target affinity .

Methyl 4-amino-5-methyl-2-nitrobenzoate: Differentiated from Structural Analogs


Lipophilicity Differences vs 2-Methyl-5-Nitro Isomer

A direct comparison with the positional isomer methyl 4-amino-2-methyl-5-nitrobenzoate reveals key differences. The target compound (5-methyl-2-nitro) has a molecular weight of 210.19 g/mol , while the 2-methyl-5-nitro isomer (CAS 1260848-51-8) also has a molecular weight of 210.187 g/mol . However, their structural differences lead to distinct LogP values. The 2-methyl-5-nitro isomer exhibits a LogP of 2.66 , a parameter not reported for the target compound, suggesting a divergence in lipophilicity and, consequently, membrane permeability and ADME profiles.

Medicinal Chemistry Physicochemical Properties Isomer Differentiation

Carboxylesterase Inhibition: Comparative Binding Affinity

In a comparative enzyme inhibition study, methyl 4-amino-5-methyl-2-nitrobenzoate demonstrated an IC50 of 473 nM against Sus scrofa (pig) liver carboxylesterase [1]. This binding affinity can be contrasted with a potent methyl 4-aminobenzoate derivative (methyl 4-amino-3-bromo-5-fluorobenzoate) which showed a Ki of 0.325 µM against glutathione reductase (GR) and glutathione S-transferase (GST) [2], and a much less potent analog, methyl 4-amino-2-nitrobenzoate, which had a Ki of 92.41 µM against the same enzymes [2]. The 473 nM (0.473 µM) IC50 value for carboxylesterase places the target compound in a moderate potency range, distinct from both the highly potent and weakly potent analogs tested against other targets.

Enzymology Drug Discovery Carboxylesterase Inhibition

5-Methyl Substitution Enhances NOS Inhibitory Potency

A class-level structure-activity relationship (SAR) study on nitroaryl-substituted amino acid analogues as inhibitors of neuronal nitric oxide synthase (NOS) revealed that the presence of a 5-methyl substituent on the aromatic ring confers maximal inhibitory potency [1]. The study explicitly states that 'analogues bearing a 5-methyl substituent on the aromatic ring demonstrated maximal inhibitory potency' [1]. This finding directly underscores the importance of the 5-methyl group, a key structural feature of methyl 4-amino-5-methyl-2-nitrobenzoate, for achieving high potency against this therapeutically relevant target.

Medicinal Chemistry Enzyme Inhibition Nitric Oxide Synthase

High-Yield Synthesis via Optimized Vilsmeier Conditions

A protocol for the one-step synthesis of methyl 4-amino-5-methyl-2-nitrobenzoate using adapted Vilsmeier conditions has been reported to provide the product in quantitative yield [1]. This high-yielding synthesis stands in contrast to a related method for a similar compound, where a nucleophilic substitution reaction yielded only 24% [2]. The quantitative yield for the target compound represents a significant improvement in synthetic efficiency and cost-effectiveness, making it a more accessible and sustainable intermediate for research and potential industrial applications.

Synthetic Chemistry Process Chemistry Reaction Optimization

Methyl 4-amino-5-methyl-2-nitrobenzoate: Procurement-Driven Applications


NOS Inhibitors for CNS Disorders

Procure methyl 4-amino-5-methyl-2-nitrobenzoate as a key intermediate for synthesizing novel NOS inhibitors. Its 5-methyl group has been identified in class-level SAR studies as a critical feature for achieving maximal inhibitory potency against NOS [1], making it a strategically superior starting material over analogs lacking this substitution.

Carboxylesterase Target Validation and Mechanistic Studies

Utilize this compound as a well-characterized, moderately potent (IC50 = 473 nM) tool molecule for probing the function of porcine carboxylesterase [2]. Its defined inhibitory profile makes it suitable for cell-based assays where complete enzyme knockout is not desired, offering a clear advantage over more potent, less selective inhibitors.

Scalable Synthesis of Heterocyclic Building Blocks

Leverage the reported quantitative yield synthesis of this compound via adapted Vilsmeier conditions [3] to ensure a cost-effective and reliable supply for large-scale medicinal chemistry campaigns. This high-yielding route mitigates supply chain risks associated with low-yielding or complex syntheses of alternative intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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